
Ethyl 3-cyclopropyl-2-hydroxy-propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-cyclopropyl-2-hydroxy-propanoate is an organic compound with the molecular formula C8H14O3 It is a derivative of propanoic acid, featuring a cyclopropyl group and a hydroxy group attached to the propanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclopropyl-2-hydroxypropanoate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl 3-bromo-2-hydroxypropanoate with cyclopropylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of ethyl 3-cyclopropyl-2-hydroxypropanoate may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-cyclopropyl-2-hydroxy-propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-cyclopropyl-2-oxopropanoate.
Reduction: The compound can be reduced to form ethyl 3-cyclopropyl-2-hydroxypropanoate, where the carbonyl group is reduced back to a hydroxy group.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ethyl 3-cyclopropyl-2-oxopropanoate.
Reduction: this compound.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pharmaceutical Development
Ethyl 3-cyclopropyl-2-hydroxy-propanoate serves as a crucial building block in the synthesis of biologically active compounds. Its unique structure allows it to be an intermediate in the development of pharmaceuticals targeting various diseases, including neurological disorders. The compound's reactivity can be leveraged to create derivatives with enhanced bioactivity and selectivity against specific biological targets.
Case Study: Antiviral Agents
Research has indicated that compounds similar to this compound have been explored for their potential as inhibitors of viral enzymes, such as those involved in the replication of SARS-CoV-2. For instance, diastereomeric resolutions of related compounds yielded potent inhibitors with low effective concentrations, showcasing the potential for developing antiviral therapies .
Organic Synthesis
Synthetic Applications
In organic synthesis, this compound is utilized as a versatile reagent for creating cyclopropane-containing compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways aimed at generating complex molecular architectures.
Table: Synthetic Transformations Involving this compound
Transformation Type | Reagents Used | Outcome |
---|---|---|
Oxidation | Potassium permanganate | Formation of ketones or aldehydes |
Reduction | Sodium borohydride | Conversion to alcohols |
Esterification | Acid chlorides | Synthesis of esters with varied functionalities |
Agricultural Chemistry
Agrochemical Development
The compound's structural features make it suitable for formulating agrochemicals, including pesticides and herbicides. Research indicates that derivatives of this compound can enhance the efficacy of agricultural products while minimizing environmental impact .
Biochemical Research
Enzyme Inhibition Studies
this compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies on related compounds have shown significant inhibition against methionine aminopeptidases from various pathogens, indicating its role in developing new antimicrobial agents .
Material Science
Polymer Synthesis
The unique properties of this compound allow it to be used in creating novel materials, such as polymers and coatings. These materials can possess enhanced durability and chemical resistance, making them suitable for industrial applications .
Wirkmechanismus
The mechanism of action of ethyl 3-cyclopropyl-2-hydroxypropanoate involves its interaction with specific molecular targets. The cyclopropyl group imposes conformational rigidity on the molecule, which can influence its binding to enzymes or receptors. The hydroxy group can participate in hydrogen bonding, further stabilizing interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-cyclopropyl-2-hydroxy-propanoate can be compared with other similar compounds such as:
Ethyl 3-hydroxypropanoate: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Cyclopropylcarbinol: Contains a cyclopropyl group but lacks the ester functionality.
Cyclopropylmethyl ketone: Contains a cyclopropyl group and a carbonyl group but lacks the ester functionality.
The presence of the cyclopropyl group in ethyl 3-cyclopropyl-2-hydroxypropanoate imparts unique structural and chemical properties, making it distinct from these similar compounds.
Eigenschaften
Molekularformel |
C8H14O3 |
---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
ethyl 3-cyclopropyl-2-hydroxypropanoate |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)7(9)5-6-3-4-6/h6-7,9H,2-5H2,1H3 |
InChI-Schlüssel |
CTQKNWITPRXDHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1CC1)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.